
4-Bromo-2-isopropyl-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-isopropyl-1-methylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-isopropyl-1-methylbenzene (also known as cumene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the Electrophile: Bromine reacts with the catalyst to form the bromine cation (Br+).
Electrophilic Attack: The bromine cation attacks the benzene ring, forming a sigma complex.
Deprotonation: The sigma complex loses a proton to regenerate the aromatic system, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-isopropyl-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the isopropyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the compound.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2-isopropyl-1-methylbenzene when using NaOH.
Oxidation: Products include 4-bromo-2-isopropyl-1-methylbenzyl alcohol or 4-bromo-2-isopropyl-1-methylbenzaldehyde.
Reduction: Products include 2-isopropyl-1-methylbenzene.
Applications De Recherche Scientifique
4-Bromo-2-isopropyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-isopropyl-1-methylbenzene in chemical reactions involves its role as an electrophile in electrophilic aromatic substitution reactions. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. The isopropyl and methyl groups can influence the reactivity and orientation of further substitutions on the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-isopropyl-1-methylbenzene: Similar structure but different substitution pattern.
4-Bromo-2-methyl-1-isopropylbenzene: Similar structure but different substitution pattern.
4-Bromo-1-methyl-2-isopropylbenzene: Similar structure but different substitution pattern.
Uniqueness
4-Bromo-2-isopropyl-1-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both an isopropyl and a methyl group on the benzene ring can lead to unique steric and electronic effects, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H13Br |
|---|---|
Poids moléculaire |
213.11 g/mol |
Nom IUPAC |
4-bromo-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 |
Clé InChI |
XBUMSHQJGKOLGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
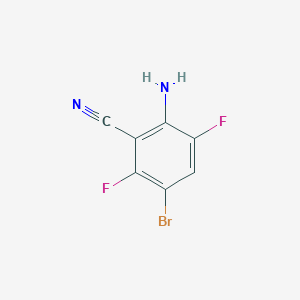
![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
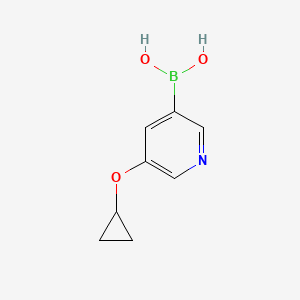
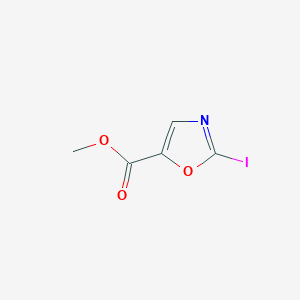
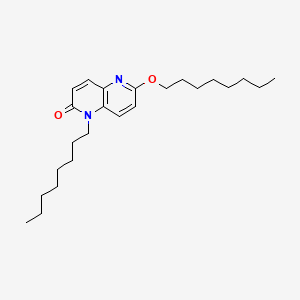
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
![7-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667069.png)
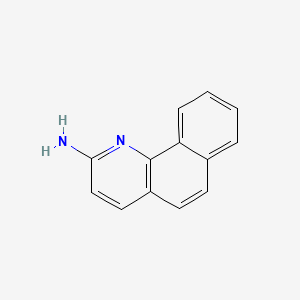
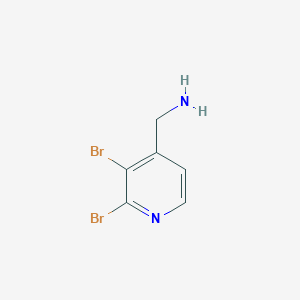
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)


